molecular formula C20H27N5O3 B601442 4'-Hydroxycilostazol, trans- CAS No. 87153-06-8

4'-Hydroxycilostazol, trans-

Cat. No. B601442
CAS RN: 87153-06-8
M. Wt: 385.46
InChI Key:
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Description

4’-Hydroxycilostazol, trans- is a derivative of cilostazol . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The molecular formula of 4’-Hydroxycilostazol, trans- is C20H27N5O3 . The molecular weight is 385.46 g/mol .

Scientific Research Applications

Treatment of Intermittent Claudication

Cilostazol, the parent compound of 4’-trans-Hydroxy Cilostazol, is primarily used in the treatment of intermittent claudication . It works through the inhibition of phosphodiesterase III and related increases in cyclic adenosine monophosphate (cAMP) levels .

Antiplatelet Agent

Cilostazol exhibits antiplatelet properties . It affects multiple cells including platelets, thereby inhibiting platelet aggregation .

Vasodilation

Cilostazol has been observed to have vasodilatory properties . This makes it useful in conditions where improved blood flow is beneficial .

Antiproliferative Agent

Cilostazol has antiproliferative effects . It can inhibit the growth of certain cells, which could have potential applications in conditions characterized by abnormal cell proliferation .

Ischemic-Reperfusion Protective Properties

Cilostazol has been observed to exhibit ischemic-reperfusion protective properties . This suggests that it could be useful in conditions where tissue damage occurs due to the restoration of blood supply after a period of ischemia .

Prevention of Restenosis after Coronary Intervention

Cilostazol has been investigated for use in the prevention of restenosis after coronary intervention . Restenosis, or the re-narrowing of a blood vessel after it has been treated with angioplasty, is a common complication of this procedure .

Adjunct to Peripheral Vascular Intervention

Cilostazol has been investigated as an adjunct to peripheral vascular intervention . It could potentially improve outcomes in patients undergoing these procedures .

Secondary Prevention of Stroke

Cilostazol has been investigated for use in the secondary prevention of stroke . It could potentially reduce the risk of recurrent stroke in patients who have already had a stroke .

Mechanism of Action

Target of Action

The primary targets of 4’-Hydroxycilostazol, trans- are cAMP-specific 3’,5’-cyclic phosphodiesterase 4D (PDE4D) and cytochrome P450 enzymes (CYP3A4, CYP2C19, and CYP3A5) . These targets play a crucial role in the metabolism of cilostazol and its action on platelets .

Mode of Action

4’-Hydroxycilostazol, trans- is an active metabolite of cilostazol . It acts by inhibiting the action of PDE4D in platelets . This inhibition prevents the metabolism of cAMP into AMP, leading to a buildup of cAMP in the blood .

Biochemical Pathways

The compound is involved in the cilostazol action pathway . Cilostazol is metabolized in the liver’s endoplasmic reticulum by CYP3A4 into 4-hydroxycilostazol, and by CYP2C19 and CYP3A5 into 4-cis-hydroxycilostazol . These metabolites are further metabolized into 3,4-dehydrocilostazol and 4’-trans-hydroxycilostazol, respectively . The increased cAMP levels in the blood prevent platelet aggregation by inhibiting their adhesion to collagen and decreasing the amount of calcium within the cytosol, which prevents granule release and subsequent activation of other platelets .

Pharmacokinetics

The pharmacokinetics of 4’-Hydroxycilostazol, trans- involves its formation from the metabolism of cilostazol by cytochrome P450 enzymes . .

Result of Action

The result of the action of 4’-Hydroxycilostazol, trans- is the prevention of platelet aggregation . This is achieved by inhibiting the adhesion of platelets to collagen and decreasing the amount of calcium within the cytosol, which prevents granule release and the subsequent activation of other platelets .

properties

IUPAC Name

6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXNZXLUGHLDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434374, DTXSID801343144
Record name 4'-trans-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4'-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801343144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxycilostazol, trans-

CAS RN

87153-04-6, 87153-06-8
Record name 4'-Hydroxycilostazol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxycilostazol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-trans-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4'-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801343144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYCILOSTAZOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142MZU1X6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4'-HYDROXYCILOSTAZOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL83KWZ4LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of baicalein affect the levels of 4′-Hydroxycilostazol, trans- in rats?

A1: The research indicates that co-administration of baicalein significantly impacts the pharmacokinetic parameters of 4′-Hydroxycilostazol, trans- (abbreviated as 4′-CLZ in the study) in rats []. Specifically, the area under the curve (AUC0-∞) and maximum concentration (Cmax) of 4′-CLZ were found to decrease by 13.11% and 44.37% respectively, when baicalein was administered alongside Cilostazol []. This suggests that baicalein might interact with the metabolic pathways of Cilostazol, leading to a reduction in the formation of 4′-CLZ.

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